Disperse Yellow 232

Descripción general

Descripción

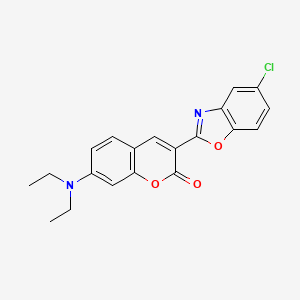

Disperse Yellow 232 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers. It is known for its vibrant yellow color and is widely used in the textile industry. The chemical structure of this compound includes a benzoxazole moiety, which contributes to its unique optical properties and biological activities.

Aplicaciones Científicas De Investigación

Disperse Yellow 232 has a wide range of applications in scientific research, including:

Chemistry: It is used as a fluorescent dye in various chemical analyses and experiments.

Biology: The compound is employed in biological staining techniques to visualize cellular components.

Medicine: this compound is used in medical diagnostics as a chromogenic agent in various assays.

Industry: It is widely used in the textile industry for dyeing synthetic fibers, as well as in the production of fluorescent paints and resins for solar collectors

Mecanismo De Acción

Target of Action

The primary target of Disperse Yellow 232 is human carboxylesterase 1 (CES1) . CES1 is an enzyme that plays a crucial role in the metabolism of ester and amide bonds in drugs, xenobiotics, and endogenous substrates .

Mode of Action

This compound interacts with its target, CES1, by inhibiting its activity .

Biochemical Pathways

The inhibition of CES1 by this compound affects the metabolic pathways that rely on this enzyme. CES1 is involved in the hydrolysis of ester and amide bonds, a critical step in the metabolism of many drugs and endogenous compounds. By inhibiting CES1, this compound can potentially alter the metabolism and efficacy of these substances .

Pharmacokinetics

Given its molecular weight of 36881 and its use in various applications, it’s likely that it has good bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of CES1, which can lead to alterations in the metabolism of certain drugs and endogenous compounds . This can potentially affect the efficacy of these substances and their overall impact on the body.

Análisis Bioquímico

Biochemical Properties

3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin plays a significant role in biochemical reactions, particularly in fluorescence-based assays. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind with nucleic acids, making it useful in DNA and RNA staining. The nature of these interactions is primarily based on the compound’s ability to intercalate between nucleic acid bases, thereby enhancing its fluorescence properties .

Cellular Effects

The effects of 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, when used in cell imaging, it can highlight specific cellular structures, aiding in the study of cellular processes. Additionally, its interaction with nucleic acids can impact gene expression by altering the transcriptional activity of certain genes .

Molecular Mechanism

At the molecular level, 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes depending on the context of its use. For instance, its binding to nucleic acids can inhibit the activity of certain DNA polymerases, thereby affecting DNA replication. Additionally, it can induce changes in gene expression by modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin can change over time. The compound is relatively stable under standard laboratory conditions, but its fluorescence properties can degrade over extended periods. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to changes in cell morphology and viability .

Dosage Effects in Animal Models

The effects of 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin vary with different dosages in animal models. At low doses, it is generally well-tolerated and can be used for imaging purposes without significant adverse effects. At higher doses, it can exhibit toxic effects, including cellular toxicity and organ damage. Threshold effects have been observed, where doses above a certain level lead to pronounced toxicological outcomes .

Metabolic Pathways

3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of certain metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it can accumulate in the nucleus due to its affinity for nucleic acids, enhancing its utility in nuclear imaging .

Subcellular Localization

The subcellular localization of 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin is primarily in the nucleus, where it binds to nucleic acids. This localization is facilitated by targeting signals and post-translational modifications that direct it to specific compartments. Its activity and function are influenced by its localization, making it a valuable tool for studying nuclear processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Disperse Yellow 232 can be synthesized through a three-component reaction involving salicylaldehyde, o-aminophenol, and ethyl cyanoacetate. The reaction is typically carried out in the presence of acetic acid and glycerol, which act as catalysts to accelerate the reaction. The reaction temperature is maintained at around 80°C, and the process yields the desired product in good to excellent yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves multi-step procedures and convergent synthesis. These methods often require several steps, use expensive reagents, and employ complex catalytic systems. The preparation of raw materials in advance adds complexity to the operation and can reduce yields .

Análisis De Reacciones Químicas

Types of Reactions

Disperse Yellow 232 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the chemical structure of this compound, affecting its color and properties.

Substitution: The benzoxazole moiety in this compound can undergo substitution reactions, where different substituents replace the existing groups on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .

Comparación Con Compuestos Similares

Disperse Yellow 232 can be compared with other similar compounds, such as:

- Disperse Yellow 86

- Disperse Yellow GLFS

- C.I. Disperse Yellow 42

- Disperse Yellow 184

- Disperse Yellow 186

These compounds share similar chemical structures and properties but differ in their specific applications and performance characteristics. This compound is unique due to its specific benzoxazole moiety, which imparts distinct optical and biological properties .

Actividad Biológica

Disperse Yellow 232 is a synthetic dye primarily used in the textile industry for dyeing synthetic fibers such as polyester. It belongs to the class of disperse dyes and is structurally related to coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicine, and research findings.

Chemical Structure and Properties

- Chemical Formula : C20H17ClN2O3

- Molecular Weight : 368.814 g/mol

- Classification : Disperse dye, Coumarin derivative

This compound exhibits excellent lightfastness properties and a distinctive yellow color, making it suitable for various applications beyond textiles, including potential biomedical uses due to its photochemical properties .

The primary biological activity of this compound involves its interaction with specific enzymes, notably human carboxylesterase 1 (CES1).

Target Enzyme: Human Carboxylesterase 1 (CES1)

- Function : CES1 plays a crucial role in the hydrolysis of ester and amide bonds, impacting the metabolism of drugs and endogenous compounds.

- Inhibition : this compound inhibits CES1 activity, which can alter the metabolic pathways reliant on this enzyme. This inhibition may affect drug efficacy and metabolism .

Antidiabetic Activity

Research has indicated that this compound may possess antidiabetic properties by inhibiting alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition could potentially reduce blood glucose levels by preventing the breakdown of complex carbohydrates into glucose .

Biological Applications

This compound's unique properties have led to its exploration in various scientific fields:

- Chemistry : Utilized as a fluorescent probe in analytical techniques due to its strong fluorescence properties.

- Biology : Employed in bioimaging and cellular staining techniques to visualize cellular components.

- Medicine : Investigated for potential use as a chromogenic agent in medical diagnostics and as an antidiabetic agent .

Research Findings

Several studies have highlighted the biological activities of this compound:

Case Studies

-

Inhibition Studies :

- A study conducted on the inhibitory effects of this compound on CES1 revealed significant alterations in drug metabolism pathways, indicating potential pharmacological implications.

-

Antidiabetic Research :

- Research highlighted the compound's ability to inhibit alpha-glucosidase effectively, presenting a promising avenue for developing new antidiabetic medications.

Propiedades

IUPAC Name |

3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3/c1-3-23(4-2)14-7-5-12-9-15(20(24)26-18(12)11-14)19-22-16-10-13(21)6-8-17(16)25-19/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNSBRVOBGWOBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067941 | |

| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35773-43-4, 94945-27-4, 129038-03-5 | |

| Record name | Macrolex yellow | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35773-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035773434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-chlorobenzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the solubility behavior of Disperse Yellow 232 in supercritical carbon dioxide?

A1: this compound exhibits increasing solubility in supercritical carbon dioxide (scCO2) with increasing pressure and temperature. [] This solubility behavior has been modeled using various semi-empirical models, including the Chrastil, Kumar-Johnston, Bartle, and Mendez-Santiago-Teja models. [] These models provide a good correlation with experimental data, suggesting that scCO2 could be a viable solvent for applications involving this compound, such as dyeing processes.

Q2: How does the structure of this compound influence its solubility in scCO2?

A2: While specific structural studies on this compound and its solubility in scCO2 are limited in the provided research, the presence of both polar and non-polar groups within its structure likely plays a role. [] The polar groups, such as the carbonyl and amine moieties, might interact with scCO2 to some extent, while the non-polar aromatic rings could hinder solubility.

Q3: Are there alternative synthesis methods for this compound and its analogues?

A4: While traditional synthesis methods for this compound and its analogues might involve multi-step procedures, research highlights the use of milder and more efficient approaches. [] These methods often utilize catalysts like Low Transition Temperature Mixtures (LTTMs) to promote three-component reactions, potentially offering advantages such as reduced reaction times, milder conditions, and improved yields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.